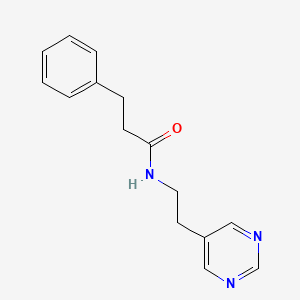
3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a member of the pyrimidine-based amides family and has been studied for its unique properties and potential therapeutic applications.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it can be inferred that the compound might interact with a variety of cellular targets.
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several advantages for lab experiments such as its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide. One potential direction is the development of this compound-based drugs for the treatment of epilepsy and neurodegenerative diseases. Another potential direction is the study of this compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various receptors and neurotransmitters.
Méthodes De Synthèse
3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide can be synthesized through a multi-step process that involves the reaction of pyrimidine-5-carboxylic acid with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 3-phenylpropanoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide has been studied for its potential application in various scientific research fields such as medicinal chemistry, neuroscience, and cancer research. This compound has been found to exhibit potent anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anticancer properties due to its ability to inhibit cancer cell growth and induce apoptosis.
Propriétés
IUPAC Name |
3-phenyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-5,10-12H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESOJXVIWKOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

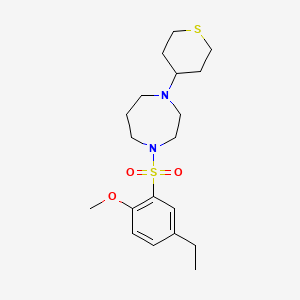
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
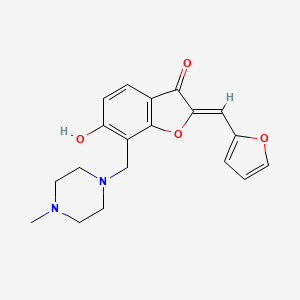
![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2909544.png)
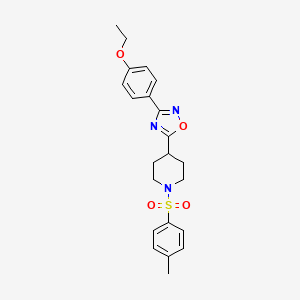
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)
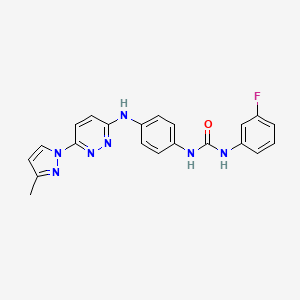
![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)
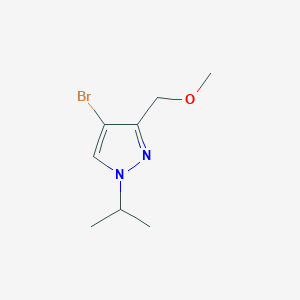
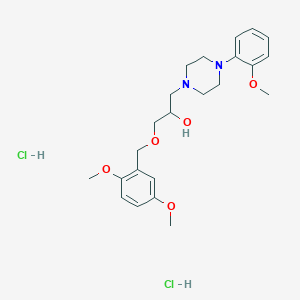
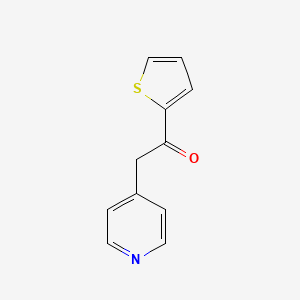
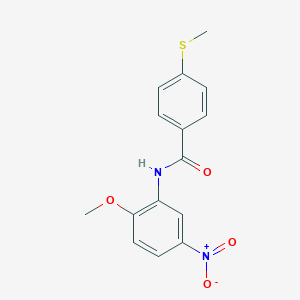
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)